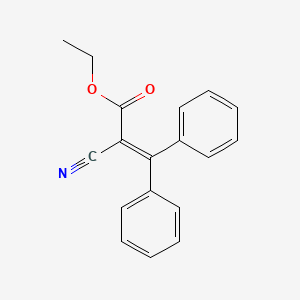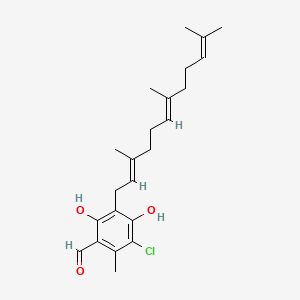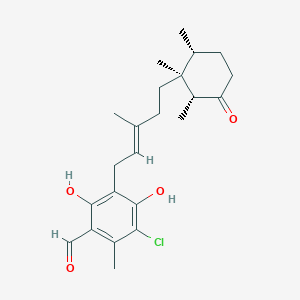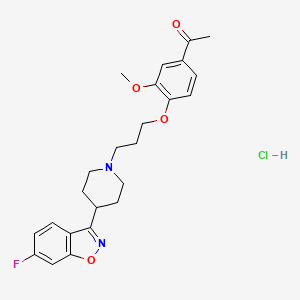
Evenamid
Übersicht
Beschreibung
Evenamide is a chemical compound known for its potential therapeutic applications, particularly in the treatment of schizophrenia. It is a selective voltage-gated sodium channel blocker, targeting subtypes such as Na v 1.3, Na v 1.7, and Na v 1.8. Evenamide is under development by Newron Pharmaceuticals as an add-on therapy for schizophrenia, showing efficacy in animal models of psychosis, mania, depression, and aggression .
Wissenschaftliche Forschungsanwendungen
Evenamide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of voltage-gated sodium channel blockers.
Biology: Evenamide is studied for its effects on neuronal activity and neurotransmitter release.
Industry: Evenamide is being explored for its potential use in developing new therapeutic agents for various neurological disorders.
Wirkmechanismus
Target of Action
Evenamide, also known as NW-3509, is a selective voltage-gated sodium channel blocker . It primarily targets subtypes Na v 1.3, Na v 1.7, and Na v 1.8 . These channels play a crucial role in the propagation of action potentials in neurons, and their blockade can modulate neuronal excitability.
Mode of Action
Evenamide interacts with its targets, the voltage-gated sodium channels, by inhibiting them . This inhibition normalizes the excessive synaptic glutamate, without affecting basal levels, produced as a result of NMDAR hypofunction . The drug’s mechanism of action involves glutamate modulation and voltage-gated sodium channel blockade .
Biochemical Pathways
Evenamide’s action on voltage-gated sodium channels leads to a decrease in the release of glutamate, a neurotransmitter involved in many aspects of normal brain function . This modulation of glutamate release can help normalize neuronal activity in conditions where glutamate signaling is disrupted, such as in schizophrenia .
Pharmacokinetics
It is known that evenamide is administered orally . More research is needed to fully understand the pharmacokinetic profile of Evenamide.
Result of Action
The molecular and cellular effects of Evenamide’s action result in the normalization of neuronal excitability and glutamate release . This can lead to a reduction in the symptoms of conditions like schizophrenia, where glutamate signaling is often disrupted . In clinical trials, Evenamide has shown efficacy in reducing the symptoms of treatment-resistant schizophrenia when added to an antipsychotic regimen .
Biochemische Analyse
Biochemical Properties
Evenamide is a selective voltage-gated sodium channel blocker . It interacts with, but not limited to, subtypes Na v 1.3, Na v 1.7, and Na v 1.8 . It normalizes the excessive synaptic glutamate (without affecting basal levels) produced as a result of NMDAR hypofunction .
Cellular Effects
Evenamide has shown significant effects on various types of cells, particularly neurons. It inhibits voltage-gated sodium channels and normalizes the excessive synaptic glutamate produced as a result of NMDAR hypofunction . This normalization can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Evenamide involves the inhibition of voltage-gated sodium channels . This inhibition leads to the normalization of excessive synaptic glutamate, which is produced as a result of NMDAR hypofunction . This mechanism allows Evenamide to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies have shown that Evenamide has sustained benefits that increased throughout the course of treatment .
Metabolic Pathways
Its mechanism of action suggests it may interact with enzymes or cofactors involved in the regulation of glutamate levels .
Vorbereitungsmethoden
Evenamide can be synthesized through a series of chemical reactions involving the following steps:
Starting Materials: The synthesis begins with 3-butoxyphenylacetic acid.
Amidation: The acid is converted to its corresponding amide using dimethylamine.
Alkylation: The amide is then alkylated with 2-chloroethylamine to form the final product, Evenamide.
Industrial production methods for Evenamide involve optimizing these reactions to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
Evenamide undergoes several types of chemical reactions:
Oxidation: Evenamide can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Evenamide can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Evenamide is unique compared to other sodium channel blockers due to its selective targeting of specific subtypes and its ability to modulate glutamate release without affecting basal levels. Similar compounds include:
Carbamazepine: Used primarily for epilepsy and bipolar disorder, it also blocks sodium channels but has a broader range of targets.
Lamotrigine: Another sodium channel blocker used for epilepsy and bipolar disorder, with a different mechanism of action compared to Evenamide.
Phenytoin: Used for epilepsy, it blocks sodium channels but does not have the same selectivity as Evenamide.
Evenamide’s unique mechanism and selectivity make it a promising candidate for treating conditions that are not adequately managed by existing therapies .
Eigenschaften
IUPAC Name |
2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3/h6-8,12,17H,4-5,9-11,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHBODILPPXVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032897 | |
| Record name | Evenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092977-61-1 | |
| Record name | 2-[[2-(3-Butoxyphenyl)ethyl]amino]-N,N-dimethylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092977-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Evenamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092977611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Evenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EVENAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON5S6N53JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B1671723.png)




